4-(2-Oxo-2-phenylacetyl)benzonitrile
Overview
Description
4-(2-Oxo-2-phenylacetyl)benzonitrile is an organic compound with the molecular formula C15H9NO2 It is known for its unique structure, which includes a benzonitrile group attached to a phenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2-phenylacetyl)benzonitrile typically involves the reaction of benzonitrile with phenylacetic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzonitrile reacts with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-2-phenylacetyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(2-Oxo-2-phenylacetyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2-phenylacetyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.
4-(2-Oxopropyl)benzonitrile: Similar structure but with a propyl group instead of a phenylacetyl group.
Uniqueness
4-(2-Oxo-2-phenylacetyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Biological Activity
4-(2-Oxo-2-phenylacetyl)benzonitrile, a compound with the molecular formula C15H9NO2, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
The compound is characterized by a phenylacetyl group linked to a benzonitrile moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. In vitro tests revealed an IC50 value indicating effective concentration levels against specific pathogens.
- Anticancer Potential : The compound has been evaluated for its anticancer effects, particularly in inhibiting tumor cell proliferation. Studies demonstrate that it can induce apoptosis in cancer cells through modulation of apoptotic pathways .
- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It potentially interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Regulation : By modulating reactive oxygen species (ROS), the compound may protect cells from oxidative damage, contributing to its anticancer and anti-inflammatory effects .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study assessed the compound's efficacy against multi-drug resistant bacterial strains, showing promising results that suggest its potential as a lead compound for antibiotic development.
- Cancer Cell Line Studies : In vitro experiments on various cancer cell lines (e.g., A549 lung cancer cells) indicated that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis markers compared to control groups .
- Inflammation Models : In vivo studies using animal models of inflammation demonstrated a reduction in edema and inflammatory markers following administration of the compound, supporting its therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
4-(2-oxo-2-phenylacetyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO2/c16-10-11-6-8-13(9-7-11)15(18)14(17)12-4-2-1-3-5-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOAYCOBHPKJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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